molecular formula C15H11FN2O B12520976 Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- CAS No. 666861-61-6

Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-

Cat. No.: B12520976
CAS No.: 666861-61-6
M. Wt: 254.26 g/mol
InChI Key: DOBVLBICJFQZRT-UHFFFAOYSA-N
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Description

Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 4-(4-fluorophenyl)-5-methyl-3-isoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime, which is then cyclized to 4-(4-fluorophenyl)-3-isoxazolone. This intermediate is further reacted with methyl iodide to introduce the methyl group, followed by coupling with a pyridine derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

666861-61-6

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-methyl-3-pyridin-4-yl-1,2-oxazole

InChI

InChI=1S/C15H11FN2O/c1-10-14(11-2-4-13(16)5-3-11)15(18-19-10)12-6-8-17-9-7-12/h2-9H,1H3

InChI Key

DOBVLBICJFQZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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